molecular formula C15H18F2N4O2S B10926634 1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-fluorophenyl)piperazine

1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B10926634
M. Wt: 356.4 g/mol
InChI Key: OZUSVJBGYYBYEA-UHFFFAOYSA-N
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Description

1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-fluorophenyl)piperazine typically involves multi-step organic reactions. The starting materials may include 1-ethyl-5-fluoro-1H-pyrazole and 4-fluorophenylpiperazine. The sulfonylation reaction is a key step, where a sulfonyl chloride reagent is used under basic conditions to introduce the sulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-chlorophenyl)piperazine
  • 1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-methylphenyl)piperazine

Uniqueness

1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-fluorophenyl)piperazine is unique due to the presence of both fluorine atoms and the sulfonyl group, which may confer specific chemical and biological properties. These features can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C15H18F2N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

1-(1-ethyl-5-fluoropyrazol-4-yl)sulfonyl-4-(4-fluorophenyl)piperazine

InChI

InChI=1S/C15H18F2N4O2S/c1-2-21-15(17)14(11-18-21)24(22,23)20-9-7-19(8-10-20)13-5-3-12(16)4-6-13/h3-6,11H,2,7-10H2,1H3

InChI Key

OZUSVJBGYYBYEA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)F

Origin of Product

United States

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